N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide is a complex organic compound that features an imidazole ring, a cyclohexyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide typically involves the formation of the imidazole ring followed by the introduction of the cyclohexyl and trifluoromethyl groups. One common approach is to start with a precursor containing the imidazole ring and then perform a series of reactions to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Cyclohexyl-containing compounds: Molecules that feature a cyclohexyl group but differ in other parts of their structure.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group but different core structures.
Uniqueness
What sets N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H28F3N3O2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H28F3N3O2/c24-23(25,26)22(28-20(30)17-12-6-2-7-13-17)21(31)29(18-14-8-3-9-15-18)19(27-22)16-10-4-1-5-11-16/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,28,30) |
InChI Key |
TVAFZXIPTZAGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCCC4)C(F)(F)F |
Origin of Product |
United States |
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